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This guide provides researchers, scientists, and drug development professionals with essential
information for managing concomitant Parkinson's disease (PD) medications during treatment
with Foslevodopa (foscarbidopa/foslevodopa). The content is structured to address specific
iIssues encountered during clinical research and therapeutic use.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for managing existing Parkinson's medications when initiating
Foslevodopa?

Al: Foslevodopa, a 24-hour continuous subcutaneous infusion of levodopa/carbidopa
prodrugs, is designed to provide stable and continuous dopaminergic stimulation.[1][2] As such,
it replaces oral levodopa-containing medications and Catechol-O-methyltransferase (COMT)
inhibitors.[3][4] Other classes of PD medications, such as dopamine agonists, MAO-B
inhibitors, amantadine, and anticholinergics, can be continued concurrently if required, but their
dosages may need adjustment.[3][4] Clinical trial data indicates that with Foslevodopa
therapy, the need for concomitant medications often decreases over time, with a notable
percentage of patients achieving monotherapy.[5]

Q2: How should COMT inhibitors (e.g., entacapone, opicapone) be managed?
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A2: COMT inhibitors should be discontinued upon initiation of Foslevodopa.[4][6] The initial
calculation of the Foslevodopa infusion rate already accounts for the levodopa-sparing effect
of the COMT inhibitor the patient was previously taking.[6][7] Continuing a COMT inhibitor
would be redundant and could lead to excessive dopaminergic stimulation.

Q3: What are the guidelines for co-administering Monoamine Oxidase B (MAO-B) inhibitors
(e.q., selegiline, rasagiline)?

A3:

» Non-selective MAO inhibitors (e.g., phenelzine, tranylcypromine) are contraindicated with
Foslevodopa due to the risk of hypertensive crisis. These inhibitors must be discontinued at
least two weeks before starting Foslevodopa therapy.[3][8][9]

o Selective MAO-B inhibitors (e.g., rasagiline, selegiline) can be administered concomitantly.
However, this combination may be associated with an increased risk of orthostatic
hypotension.[9] Patients should be monitored closely for symptoms like dizziness and
lightheadedness. While specific dose reduction percentages are not mandated, a reduction
in the levodopa dosage may be considered based on individual response when adding an
MAO-B inhibitor.[10][11] For instance, some recommendations suggest a lower starting dose
of rasagiline (0.5 mg/day) when used as an adjunct to levodopa.[12]

Q4: How should dopamine agonists be adjusted?

A4: Dopamine agonists can be continued with Foslevodopa. However, since both are potent
dopaminergic therapies, their combined use can increase the risk of side effects like
hallucinations, psychosis, and impulse control disorders.[7] If such side effects occur, a dose
reduction or discontinuation of the dopamine agonist should be considered first, before
adjusting the Foslevodopa dose.[7] In clinical trials, modifications to concomitant PD
medications, including dopamine agonists, were left to the investigator's judgment based on the
patient's clinical response.[7]

Q5: What is the recommendation for amantadine use with Foslevodopa?

A5: Amantadine can be used in conjunction with Foslevodopa. It is often utilized to manage
levodopa-induced dyskinesia.[12][13] When co-administered, amantadine may increase the
risk of levodopa-related adverse events such as confusion and hallucinations, necessitating
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close monitoring.[14] Dose adjustments should be made based on clinical efficacy in managing
dyskinesia versus the emergence of side effects. For patients with renal impairment, the
amantadine dose must be adjusted accordingly.[15][16]

Q6: Are there special considerations for anticholinergic medications?

A6: Anticholinergic agents may have enhanced therapeutic effects on tremor when used with
levodopa. However, they can also exacerbate tardive dyskinesia and, in high dosages, may
decrease the effects of levodopa by delaying its gastrointestinal absorption.[6] Given that
Foslevodopa is administered subcutaneously, the absorption issue is bypassed, but the
potential for exacerbating dyskinesia and causing cognitive side effects remains.[17] Dose
adjustments should be considered based on the balance between tremor control and side
effects.

Troubleshooting Guide
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Issue / Scenario

Potential Cause

Recommended Action

Patient develops new or
worsening dyskinesia after

starting Foslevodopa.

Excessive dopaminergic

stimulation.

Consider a reduction in the
Foslevodopa infusion rate. The
rate can be adjusted in small
increments (e.g., 0.01 mL/hr).
[7] If the patient is on
amantadine, ensure the dose
is optimized. If on other
adjunct therapies, consider

reducing their doses.[18]

Patient experiences

hallucinations or psychosis.

Dopaminergic overstimulation.
This has been noted
particularly in patients on
concomitant dopamine

agonists.[7]

First, consider tapering or
discontinuing concomitant
medications, especially
dopamine agonists.[7] If
symptoms persist, a dose
reduction of Foslevodopa may

be necessary.[3][9]

Patient develops symptomatic

orthostatic hypotension.

Additive hypotensive effects,
particularly with concomitant
selective MAO-B inhibitors or

antihypertensive medications.

[9]

Monitor blood pressure
regularly. Consider reducing
the dose of the selective MAO-
B inhibitor. A dose reduction of
any concurrent
antihypertensive medication

may also be required.[8][9]

Patient reports excessive
daytime sleepiness or

somnolence.

Known side effect of
dopaminergic agents. Risk
may be increased by
concomitant sedating

medications.

Before initiating therapy,
inquire about sleep disorders
and use of sedating
medications.[8] If somnolence
occurs, consider reducing or
discontinuing other sedating
drugs. A reduction in the
Foslevodopa dose may also

be effective.[3]

Patient's motor control seems

insufficient despite

Suboptimal Foslevodopa dose

or influence of other

Ensure the initial dose

calculation was accurate. The
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Foslevodopa initiation. medications. infusion rate can be titrated
upwards based on clinical
response.[7] Review
concomitant medications for
any that might reduce
levodopa's effectiveness, such
as dopamine D2 receptor
antagonists (e.g., certain
antipsychotics,
metoclopramide).[8][9]

Data Summary: Concomitant Medication
Adjustments

The following table summarizes the general approach to managing different classes of
Parkinson's disease medications when initiating Foslevodopa therapy. Specific dose
adjustments should always be individualized.
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Medication Class

Recommendation upon
Foslevodopa Initiation

Rationale / Key
Considerations

Foslevodopa provides

continuous levodopa delivery,

Oral Levodopa Preparations Discontinue )
replacing the need for oral
formulations.
Foslevodopa initiation
o ] ] calculation accounts for their
COMT Inhibitors Discontinue

effect. Continued use is
redundant.[4][6]

Selective MAO-B Inhibitors

Continue with caution; monitor

patient.

Risk of orthostatic
hypotension.[9] May allow for a
lower overall levodopa dose

over the long term.[19]

Dopamine Agonists

Continue; consider dose
reduction if adverse effects

occur.

Risk of additive dopaminergic
side effects (hallucinations,
impulse control disorders).[7]

Taper if necessary.

Amantadine

Continue; adjust dose as

needed for dyskinesia.

Used to manage dyskinesia.
[13] Monitor for CNS side
effects. Dose adjustment
needed for renal impairment.
[15][16]

Anticholinergics

Continue; monitor for side

effects.

May enhance tremor control
but can worsen dyskinesia and

cognitive function.[6][17]

Antihypertensives

Continue; monitor blood

pressure.

Potential for symptomatic
postural hypotension. Dose
reduction of the
antihypertensive may be
needed.[8][9]
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Experimental Protocols

Methodology for Concomitant Medication Management
in a Phase 3 Open-Label Study (Based on M15-741 Trial
Design)

The M15-741 study provides a framework for managing concomitant medications in a research

setting.[5]

o Baseline Assessment: Document all current PD medications, including dosage and
frequency. Calculate the baseline Levodopa Equivalent Daily Dose (LEDD).

« Initiation of Foslevodopa:
o Discontinue all oral levodopa-containing medications and COMT inhibitors.

o Calculate the initial 24-hour Foslevodopa infusion rate based on the patient's prior total
daily levodopa intake (adjusted for COMT inhibitor use).[6]

o Other PD medications (dopamine agonists, MAO-B inhibitors, amantadine, etc.) may be

continued at their baseline doses.
o Optimization Phase (e.g., first 4 weeks):

o The primary goal is to optimize the Foslevodopa infusion rate to maximize functional "On"
time and minimize "Off" time and troublesome dyskinesia.[20]

o During this phase, adjustments to concomitant PD medications are permitted at the
investigator's discretion to manage adverse events or optimize efficacy.

o For example, if a patient develops hallucinations, the protocol would allow for a reduction
in the dose of a concomitant dopamine agonist before adjusting the Foslevodopa dose.

e Maintenance Phase (e.g., weeks 5-52):

o Continue to monitor for safety and efficacy.
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o Further adjustments to both Foslevodopa and concomitant medications are allowed

based on the patient's evolving clinical status.

o The study observed a significant reduction in the number of concomitant PD medications
used by week 52, with 23% of patients achieving monotherapy with Foslevodopa.[5]
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Caption: Workflow for adjusting concomitant PD medications with Foslevodopa.
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Caption: Signaling interactions of Foslevodopa and concomitant medications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b008530?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

